Scientific Field: Materials Chemistry
Summary: 5-(4-Fluorophenyl)thiophene-2-carbaldehyde has been incorporated as a ligand in the construction of COFs.
Methods/Experimental Procedures: The compound is used as a building block during the synthesis of COFs.
Results/Outcomes: COFs incorporating this compound exhibit promising potential for applications in gas separation, catalysis, and sensors.
Scientific Field: Medicinal Chemistry
Summary: Suprofen, an active ingredient in some eye drops, is produced from thiophene-2-carboxylic acid.
Methods/Experimental Procedures: Chemical synthesis involving thiophene-2-carboxylic acid.
Results/Outcomes: Suprofen is used to treat acid-related diseases, gastric ulcers, duodenal ulcers, and reflux esophagitis.
Scientific Field: Pharmacology
Summary: Thiophene-2-carboxylic acid derivatives act as potassium ion-competitive acid blockers.
Methods/Experimental Procedures: Pharmacological studies and testing.
Results/Outcomes: These compounds are used in therapies for acid-related diseases, including gastric ulcers and reflux esophagitis.
Scientific Field: Materials Science
Summary: 5-(4-Fluorophenyl)thiophene-2-carbaldehyde is utilized in the synthesis of various functional materials.
Methods/Experimental Procedures: Incorporation into material synthesis protocols.
Results/Outcomes: Enables the creation of novel materials with tailored properties.
Scientific Field: Organic Chemistry
Summary: Thiophene-2-carboxylic acid derivatives serve as versatile building blocks for synthesizing diverse compounds.
Methods/Experimental Procedures: Organic reactions involving this compound.
Results/Outcomes: Enables the preparation of various functionalized thiophene derivatives.
5-(4-Fluorophenyl)thiophene-2-carbaldehyde is an organic compound characterized by its unique structure, which includes a thiophene ring and a fluorophenyl group. The molecular formula is with a molecular weight of 206.24 g/mol. This compound is notable for its potential applications in materials chemistry and medicinal chemistry, particularly as a building block in the synthesis of various functional materials and pharmaceuticals .
Research indicates that derivatives of 5-(4-Fluorophenyl)thiophene-2-carbaldehyde exhibit significant biological activities. Some studies have reported antibacterial properties against various pathogens, including Pseudomonas aeruginosa. Additionally, certain derivatives have demonstrated nitric oxide scavenging capabilities, suggesting potential therapeutic applications in treating oxidative stress-related conditions .
The synthesis of 5-(4-Fluorophenyl)thiophene-2-carbaldehyde can be achieved through several methods:
5-(4-Fluorophenyl)thiophene-2-carbaldehyde has several applications across different fields:
Studies on the interactions of 5-(4-Fluorophenyl)thiophene-2-carbaldehyde with biological systems have shown promising results. For instance, its derivatives have been evaluated for their ability to interact with bacterial membranes, leading to disruption and subsequent antibacterial effects. Additionally, some compounds exhibit interactions with nitric oxide pathways, indicating potential roles in inflammatory responses .
Several compounds share structural similarities with 5-(4-Fluorophenyl)thiophene-2-carbaldehyde. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-(2-Fluorophenyl)thiophene-2-carbaldehyde | Similar thiophene core | Exhibits different biological activity profiles |
| 5-(4-Chlorophenyl)thiophene-2-carbaldehyde | Chlorine substituent instead of fluorine | Potentially different reactivity due to electronegativity |
| 5-(Phenyl)thiophene-2-carbaldehyde | No halogen substituent | Used primarily in organic electronics |
These similar compounds highlight the uniqueness of 5-(4-Fluorophenyl)thiophene-2-carbaldehyde due to its specific fluorine substitution, which influences both its chemical reactivity and biological activity.
Kumada cross-coupling, a nickel- or iron-catalyzed reaction between Grignard reagents and aryl halides, plays a pivotal role in constructing thiophene-aryl bonds. For 5-(4-fluorophenyl)thiophene-2-carbaldehyde, the fluorophenyl group is typically introduced via Suzuki-Miyaura coupling (as seen in ), but Kumada methodologies offer complementary pathways for analogous systems.
Nickel catalysts ligated by bidentate phosphines, such as 1,2-bis(diphenylphosphino)ethane (dppe) or 1,2-bis(diphenylphosphino)propane (dppp), enable controlled chain-growth polycondensation of thiophene monomers. For example, Ni(dppe)Cl₂ initiates polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene, avoiding steric hindrance at the ortho positions relative to the nickel center. Iron-based systems, such as FeCl₃ with urea ligands, also facilitate C(sp²)–C(sp³) couplings while preserving sensitive ester functionalities.
Table 1: Catalytic Systems for Thiophene-Aryl Cross-Coupling
| Catalyst | Ligand | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Ni(dppe)Cl₂ | dppe | 2-bromo-5-chloromagnesio-3-hexylthiophene | 85 | |
| FeCl₃ | Urea | Aryl chlorobenzoates | 65 | |
| Ni(cod)₂ | BINAP | Benzylic sulfonamides | 54 |
Steric effects dictate catalytic efficiency: Bulky substituents at the ortho position hinder transmetalation, as observed in disubstituted thiophenes. Conversely, unsubstituted thiophenes exhibit higher reactivity due to reduced steric constraints.
Solvent polarity and coordinating ability significantly influence reaction outcomes. In the synthesis of 2-(4-fluorophenyl)thiophene, dimethylformamide (DMF) facilitates Suzuki coupling at 120°C, achieving 85% yield. DMF’s high boiling point and ability to stabilize palladium intermediates are critical for efficient cross-coupling.
Iron-catalyzed Kumada reactions, however, favor 1,3-dimethyl-2-imidazolidinone (DMI) over N-methyl-2-pyrrolidone (NMP), as DMI minimizes nucleophilic addition to ester groups while enhancing cross-coupling efficiency. Polar aprotic solvents like DMI improve catalyst solubilization and intermediate stabilization, whereas ethereal solvents (e.g., THF) are less effective in high-temperature regimes.
Regioselective placement of the fluorophenyl group at the thiophene’s 5-position requires precise control over cross-coupling sites. In Suzuki reactions, 2-bromothiophene reacts with 4-fluorobenzeneboronic acid to yield 2-(4-fluorophenyl)thiophene. To achieve the 5-position selectivity, alternative strategies, such as halogenation at the 5-position or directed ortho-metalation, may be employed, though these are not detailed in the provided sources.
Steric and electronic factors further modulate regioselectivity. For example, nickel-catalyzed Kumada polycondensation of 3-hexylthiophene derivatives proceeds selectively at the less hindered 2- and 5-positions, avoiding steric clashes from alkyl substituents. Similarly, iron-catalyzed systems exhibit preferential coupling at electron-deficient aryl sites.
While conventional heating (e.g., 120°C for 15 hours in DMF) remains standard for thiophene functionalization, microwave-assisted methods are not explicitly documented in the provided literature. Thermal decarboxylation of 5-(4-fluorophenyl)thiophene-2-carboxylic acid under copper catalysis likely employs conventional heating due to the high temperatures required (≥200°C). Microwave techniques, though unexplored here, could theoretically accelerate such steps by enabling rapid, uniform heating.
The antiviral activity of thiophene derivatives is highly dependent on electronic and steric modifications to the core scaffold. In SAR studies, the introduction of electron-withdrawing groups, such as the 4-fluorophenyl substituent in 5-(4-Fluorophenyl)thiophene-2-carbaldehyde, enhances antiviral potency by modulating electron density across the thiophene ring. This alteration increases singlet oxygen production under photoactivation, a mechanism critical for viral inactivation [1] [2]. For example, α-terthienyl analogues with carboxylic acid or hydroxyl substituents exhibit 50% effective concentrations (EC~50~) as low as 0.02 μM against murine cytomegalovirus [1].
Substituent positioning also plays a pivotal role. In Ebola virus (EBOV) studies, thiophene derivatives with ortho-, meta-, or para-substituted piperidine rings demonstrated EC~50~ values ranging from 0.19 μM to 15.68 μM against pseudotyped and wild-type EBOV [3]. The fluorophenyl group at position 5 of the thiophene ring contributes to hydrophobic interactions with viral glycoproteins, improving binding affinity and selectivity indices (Table 1) [3].
Table 1. Antiviral Activity of Selected Thiophene Derivatives Against EBOV
| Compound | EC~50~ (μM) | Selectivity Index (SI) |
|---|---|---|
| 53 | 0.30 | 113 |
| 57 | 0.19 | 57.9 |
| 1 | 1.50 | 22.6 |
Data adapted from infectious EBOV assays [3].
The aldehyde functional group in 5-(4-Fluorophenyl)thiophene-2-carbaldehyde facilitates condensation reactions with amines to form β-aryl-β-amino acids, key building blocks for protease inhibitors. The fluorophenyl group stabilizes the resulting Schiff base intermediate, directing stereoselective synthesis toward R- or S-configured β-amino acids. These compounds mimic natural peptide substrates, enabling competitive inhibition of HIV-1 protease and hepatitis C virus NS3/4A protease [2].
For instance, derivatives featuring thiophene-carbaldehyde motifs exhibit enhanced binding to the hydrophobic pockets of viral proteases due to the fluorophenyl group’s lipophilicity. Molecular dynamics simulations reveal that the thiophene ring’s planar geometry optimizes π-π stacking with protease active-site residues, reducing inhibitory concentrations (IC~50~) to nanomolar ranges [2].
The electrophilic aldehyde group in 5-(4-Fluorophenyl)thiophene-2-carbaldehyde enables covalent modification of cellular nucleophiles, such as cysteine residues in tubulin or DNA repair enzymes. This reactivity underpins its cytotoxicity against cancer cell lines, with reported minimum inhibitory concentrations (MIC) of 0.02–40 μM in murine mastocytoma models [1]. The fluorophenyl substituent enhances membrane permeability, allowing intracellular accumulation and sustained target engagement.
Comparative studies show that nitro or cyano substituents on the thiophene ring further amplify cytotoxicity by generating reactive oxygen species (ROS) upon intracellular reduction [2]. For example, 1,3,4-oxadiazole-thiazole hybrids derived from thiophene-carbaldehyde scaffolds exhibit EC~50~ values of 2.53 μM against vaccinia virus and herpes simplex virus [2].
5-(4-Fluorophenyl)thiophene-2-carbaldehyde represents a significant compound in advanced material science applications, particularly in the development of conjugated polymer systems and organic semiconductor devices. This thiophene derivative combines the electroactive properties of the thiophene ring with the electron-withdrawing effects of the fluorophenyl substituent and the reactive aldehyde functionality, creating a versatile building block for sophisticated polymer architectures [1] .
Electropolymerization stands as the predominant method for synthesizing conjugated polymer films from thiophene derivatives, including 5-(4-fluorophenyl)thiophene-2-carbaldehyde. This technique offers precise control over film thickness, morphology, and electrochemical properties through careful manipulation of electrochemical parameters [3] [4].
The electropolymerization of thiophene derivatives follows a well-established mechanism initiated by electrochemical generation of radical cations. For fluorophenyl-substituted thiophenes, the process typically requires lower oxidation potentials compared to unsubstituted thiophene due to the stabilizing effect of the aromatic substituent [5] [6]. The presence of the fluorophenyl group enhances the stability of the radical cations, allowing for more controlled polymerization and improved film quality.
Cyclic voltammetry emerges as the most versatile electropolymerization technique, providing real-time monitoring of the polymerization process while maintaining excellent control over film growth [4] [7]. The typical protocol involves cycling the potential between 0.0 and 2.5 volts for 15 cycles, with the exact parameters depending on the electrolyte system and substrate material. Research demonstrates that acetonitrile with tetrabutylammonium hexafluorophosphate as supporting electrolyte at 5°C provides optimal conditions for stable film formation [8].
Potentiostatic and galvanostatic techniques offer alternative approaches for specific applications. Potentiostatic polymerization provides precise potential control, enabling uniform film deposition with controlled thickness. Galvanostatic techniques, applying constant current, have been shown to produce the most stable polythiophene films, particularly when conducted at low temperatures [8]. The choice of technique significantly influences the final film properties, including conductivity, stability, and morphological characteristics.
The electrochemical behavior of fluorophenyl-thiophene derivatives shows distinctive features compared to simple thiophene monomers. The fluorine substitution typically reduces the oxidation potential from the standard 1.6 V versus saturated calomel electrode observed for thiophene in organic media to approximately 1.0 V in appropriate electrolyte systems [9] [10]. This reduction facilitates polymerization under milder conditions, minimizing unwanted side reactions and improving film quality.
The incorporation of fluorophenyl-thiophene units into organic semiconductor materials represents a strategic approach to fine-tuning electronic properties while maintaining processability and stability [11] [12]. The fluorine substituent serves multiple functions: it deepens the highest occupied molecular orbital energy levels, enhances intermolecular interactions through fluorine-hydrogen bonding, and improves ambient stability of the resulting materials.
Fluorinated thiophene-phenylene co-oligomers demonstrate superior optoelectronic properties compared to their non-fluorinated counterparts [12]. The fluorination process effectively lowers frontier orbital energy levels, facilitating electron injection in devices while maintaining bright luminescence characteristics. Research indicates that fluorinated derivatives exhibit balanced ambipolar charge transport, a critical requirement for efficient organic field-effect transistors and light-emitting devices.
The molecular design principles for fluorophenyl-thiophene semiconductors emphasize the importance of planarity and π-stacking interactions [13] [14]. Fluorination dramatically affects packing motifs in crystalline materials, typically facilitating π-stacking arrangements that enhance charge transport properties. Single-crystal studies reveal that fluorinated thiophene-phenylene compounds adopt more favorable molecular orientations for charge carrier mobility, with improved overlap between adjacent molecules.
The photophysical properties of fluorophenyl-thiophene systems show remarkable tunability through structural modifications [12] [15]. Fluorinated derivatives typically exhibit red-shifted absorption and emission spectra compared to their hydrogen analogs, with quantum yields often exceeding those of non-fluorinated systems. The emission wavelengths can be systematically adjusted from blue to red regions by varying the degree of fluorination and the conjugation length.
Organic thin-film transistors incorporating fluorophenyl-thiophene semiconductors demonstrate exceptional performance characteristics [13] [14]. Field-effect mobilities can reach values up to 5.4 × 10⁻⁴ cm²V⁻¹s⁻¹ for optimized polymer systems, with excellent ambient stability and processing characteristics. The amorphous nature of many fluorinated thiophene polymers provides advantages for large-area processing while maintaining adequate charge transport properties.
The integration of fluorophenyl-thiophene units into conjugated microporous polymers creates materials with unique sensing capabilities [15]. These systems demonstrate exceptional sensitivity to chemical vapors, with detection limits reaching parts-per-billion levels for specific analytes. The fluorine functionalities enable specific molecular interactions, particularly hydrogen bonding with ammonia and other polar molecules, enhancing selectivity and sensitivity.
Surface modification using fluorophenyl-thiophene derivatives enables the development of highly sensitive and selective electrochemical sensors [16] [17] [18]. The combination of the electroactive thiophene core with the electron-withdrawing fluorophenyl group creates surface-active materials with tunable redox properties and enhanced stability under operational conditions.
The functionalization of electrode surfaces with thiophene-based polymers follows several established strategies. Electrochemical deposition remains the most direct approach, allowing for precise control over film thickness and morphology [19] [17]. The resulting modified electrodes demonstrate enhanced electrochemical responses to target analytes, with improvements in both sensitivity and selectivity compared to bare electrode surfaces.
Schiff base chemistry provides an elegant route for incorporating thiophene carbaldehyde derivatives into sensor architectures [18] [20]. The reaction between 5-(4-fluorophenyl)thiophene-2-carbaldehyde and aminosilane coupling agents creates robust surface-bound sensing layers. These modified surfaces demonstrate exceptional sensitivity to metal ions, with detection limits in the femtomolar range for copper, nickel, and cobalt ions.
The mechanism of enhanced sensing performance in fluorophenyl-thiophene modified electrodes involves multiple factors [16] [15]. The extended π-conjugation system facilitates electron transfer processes, while the fluorine substituents provide specific binding sites for certain analytes. The porous nature of electropolymerized films increases the effective surface area, leading to higher analyte loading and improved signal responses.
Composite materials incorporating thiophene derivatives with metal oxides represent an advanced approach to sensor development [17]. Polythiophene-titanium dioxide composites demonstrate excellent performance for pesticide detection, with enhanced stability and selectivity compared to pure organic or inorganic systems. The synergistic effects between the organic and inorganic components result in improved electrochemical properties and extended operational lifetimes.
The surface morphology of thiophene-based sensor films significantly influences their performance characteristics [7]. Controlled electropolymerization conditions enable the formation of microporous structures that enhance analyte accessibility while maintaining good mechanical stability. Hydrophobic surface properties, achievable through appropriate fluorination, prove particularly beneficial for the detection of organic analytes in aqueous media.
Advanced surface modification strategies involve the creation of multilayer architectures [19]. These systems combine the electroactivity of thiophene-based polymers with the selectivity of biological recognition elements or synthetic receptors. The resulting hybrid sensors demonstrate exceptional performance for complex analytical challenges, including the detection of specific biomolecules or environmental contaminants.
The stability of fluorophenyl-thiophene modified electrodes under operational conditions represents a critical advantage for practical applications [15] [21]. Fluorine substitution enhances resistance to electrochemical degradation, extending sensor lifetimes significantly compared to non-fluorinated analogs. The improved stability enables repeated measurements without significant signal drift, essential for quantitative analytical applications.
Temperature and pH stability studies reveal that fluorophenyl-thiophene modified surfaces maintain their electrochemical activity across wide ranges of operating conditions [20]. This robustness enables sensor deployment in challenging environments, including industrial process monitoring and environmental analysis applications where traditional sensors might fail.
The selectivity mechanisms in fluorophenyl-thiophene based sensors involve both electronic and geometric factors [18] [20]. The electronic properties of the fluorinated thiophene system influence the thermodynamics of analyte binding, while the geometric constraints imposed by the polymer structure provide kinetic selectivity. Computational studies support experimental observations, revealing the molecular basis for the observed selectivity patterns.
Recent developments in surface modification strategies focus on creating responsive sensor platforms [15]. These systems can alter their surface properties in response to external stimuli, enabling dynamic selectivity control and multi-analyte detection capabilities. The integration of fluorophenyl-thiophene derivatives into such responsive systems opens new possibilities for advanced sensing applications.
The fabrication of sensor arrays using different fluorophenyl-thiophene derivatives enables the development of electronic nose and tongue systems [20]. Each array element provides a unique response pattern to analyte mixtures, allowing for complex sample analysis through pattern recognition algorithms. This approach significantly expands the analytical capabilities beyond single-analyte detection.